An In-depth Technical Guide to Vinyl Neodecanoate: Structure, Properties, and Applications
An In-depth Technical Guide to Vinyl Neodecanoate: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vinyl neodecanoate is a branched-chain vinyl ester monomer recognized for its significant role in enhancing the performance of polymer emulsions. Chemically, it is a mixture of isomers of vinyl esters of neodecanoic acid. Its unique, highly branched aliphatic structure, featuring a tertiary substituted α-carbon, imparts notable hydrophobicity, hydrolytic stability, and resistance to alkaline degradation and ultraviolet (UV) light.[1][2][3] Predominantly utilized as a modifying co-monomer in the emulsion polymerization of vinyl acetate and acrylics, vinyl neodecanoate is instrumental in the formulation of high-performance decorative paints, industrial coatings, and adhesives. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis methodologies, polymerization behavior, and toxicological profile, presenting quantitative data in structured tables and detailing experimental protocols for key processes.
Chemical Structure and Identification
Vinyl neodecanoate is the vinyl ester of neodecanoic acid, a C10 carboxylic acid characterized by a highly branched structure. This branching is a key feature that dictates its chemical properties and performance in polymers.
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IUPAC Name: Ethenyl 7,7-dimethyloctanoate[2]
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CAS Number: 51000-52-3[2]
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Molecular Formula: C₁₂H₂₂O₂[1]
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Synonyms: Neodecanoic acid vinyl ester, Vinyl versatate, VeoVa™ 10[2]
The general structure consists of a vinyl group attached to the carboxyl group of a C10 branched alkyl chain. The tertiary α-carbon in the neodecanoic acid moiety sterically hinders the ester linkage, making it highly resistant to hydrolysis, particularly under alkaline conditions.
Physicochemical and Toxicological Properties
Vinyl neodecanoate is a colorless liquid with a mild, pleasant odor.[4][5] Its physical properties are summarized in Table 1. The toxicological profile, crucial for safety assessment, is summarized in Table 2. It is notably very toxic to aquatic life with long-lasting effects.[5][6]
| Property | Value | Source(s) |
| Molecular Weight | 198.30 g/mol | [1] |
| Appearance | Colorless liquid | [5] |
| Density | 0.882 g/mL at 25 °C | [7] |
| Boiling Point Range | 60-216 °C | [7] |
| Melting Point | < -20 °C (-4 °F) | [4][6] |
| Flash Point | > 83 °C (181.4 °F) | [5] |
| Autoignition Temperature | 309 °C (588 °F) | [4][6] |
| Water Solubility | Insoluble | [6] |
| Refractive Index | n20/D 1.436 | [7] |
| Homopolymer Tg | -3 °C | [3] |
Table 1: Physical and Chemical Properties of Vinyl Neodecanoate. This table summarizes key physical and chemical characteristics of the monomer.
| Endpoint | Value | Species | Source(s) |
| Acute Oral Toxicity (LD50) | 23.1 g/kg | Rat | |
| Acute Dermal Toxicity (LD50) | > 15,500 mg/kg | Rabbit | [5] |
| Acute Inhalation Toxicity (LC50) | > 2.6 mg/L (4 h) | Rat | [5] |
| Skin Corrosion/Irritation | No skin irritation | Rabbit | [5] |
| Aquatic Toxicity - Fish (LC50, 96h) | 0.84 mg/L | Rainbow trout | [5] |
| Aquatic Toxicity - Daphnia (EC50, 48h) | 1.8 mg/L | Daphnia magna | [5] |
Table 2: Toxicological Profile of Vinyl Neodecanoate. This table presents key toxicological data for assessing the safety of vinyl neodecanoate.
Synthesis of Vinyl Neodecanoate
The industrial production of vinyl neodecanoate is primarily achieved through two main routes: the transvinylation of neodecanoic acid with vinyl acetate and the direct vinylation of neodecanoic acid using ethylene or acetylene.
Transvinylation with Vinyl Acetate
This method involves the reaction of neodecanoic acid with vinyl acetate in the presence of a catalyst, typically a palladium-based complex.[1][4] The reaction is an equilibrium process where the vinyl group is transferred from acetate to neodecanoate.
Caption: Workflow for the synthesis of vinyl neodecanoate via transvinylation.
Experimental Protocol: Palladium-Catalyzed Transvinylation
This protocol is a representative example based on processes described in patent literature.[1][4]
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Reactor Setup: A reactor equipped with a mechanical stirrer, reflux condenser, and a distillation column is charged with neodecanoic acid, vinyl acetate (in a molar ratio of approximately 2-4 moles of vinyl acetate per mole of carboxylic acid), and a palladium catalyst system (e.g., palladium(II) acetate complexed with a bidentate ligand like 2,2'-bipyridyl) at a concentration of 500-1000 ppm based on the mass of the carboxylic acid.[1]
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Reaction: The mixture is heated to reflux temperature, typically between 90°C and 110°C, under atmospheric pressure.[4]
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Reactive Distillation: As the reaction proceeds, the byproduct, acetic acid, is continuously removed from the reactor as a vapor along with unreacted vinyl acetate. This is crucial as it drives the equilibrium towards the product side.[1][4]
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Separation and Recycling: The vapor stream is passed through a fractionation column to separate the more volatile vinyl acetate from the acetic acid. The recovered vinyl acetate is then recycled back into the reactor.[4]
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Product Recovery: The crude vinyl neodecanoate product remaining in the reactor is purified, typically by vacuum distillation, to remove any residual reactants and catalyst.
Vinylation with Ethylene
This process involves the direct reaction of neodecanoic acid with ethylene and oxygen in the presence of a palladium-copper catalyst system.[8]
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Catalyst Preparation: A Pd-Cu based catalyst is prepared from organic salts which act as stabilizing agents.
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Reaction: Neodecanoic acid and the catalyst are charged to a reactor. The reaction is carried out under pressure with a feed of ethylene and air (or oxygen). The pressure of ethylene is typically above 10 bar, and the air pressure is above 5 bar.[8]
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Purification: The resulting vinyl neodecanoate is purified from the reaction mixture. This method can achieve high yields and avoids the production of acetic acid as a byproduct.[8]
Polymerization and Copolymer Properties
Vinyl neodecanoate is almost exclusively used as a co-monomer in emulsion polymerization to produce latex binders. Its bulky, hydrophobic side chain provides significant performance enhancements to polymers, particularly those based on vinyl acetate.
Key Performance Enhancements in Copolymers:
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Water and Alkali Resistance: The highly branched, sterically hindered structure protects the ester group from hydrolysis, leading to significantly improved water and alkali resistance in the final polymer film.[3]
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Hydrophobicity: The C10 aliphatic group increases the hydrophobicity of the polymer, reducing water absorption and improving adhesion to non-polar substrates.[3]
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Flexibility: With a low homopolymer glass transition temperature (Tg) of -3 °C, vinyl neodecanoate acts as a flexibilizing monomer, improving the crack resistance of coatings without the need for external plasticizers.[3]
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UV Stability: The structure is inherently resistant to degradation by UV light, contributing to the exterior durability of coatings.[3]
Caption: Mechanism of free-radical polymerization for vinyl monomers.
Experimental Protocol: Emulsion Copolymerization of Vinyl Acetate and Vinyl Neodecanoate
This protocol describes a typical semi-batch emulsion polymerization process.[9]
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Initial Reactor Charge: A jacketed glass reactor equipped with a reflux condenser, nitrogen inlet, and mechanical stirrer is charged with deionized water, a surfactant (e.g., sodium dodecyl sulfate), and a buffer (e.g., sodium bicarbonate).
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Nitrogen Purge: The reactor is purged with nitrogen for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.
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Monomer Pre-emulsion: In a separate vessel, a stable pre-emulsion is prepared by mixing vinyl acetate, vinyl neodecanoate, additional surfactant, and deionized water.
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Initiation: The reactor contents are heated to the reaction temperature (e.g., 70-80 °C). A portion of an initiator solution (e.g., potassium persulfate in deionized water) is added to the reactor to create seed particles.
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Monomer and Initiator Feeds: After a short seed-forming period (approx. 15 minutes), the continuous, slow addition of the monomer pre-emulsion and the remaining initiator solution begins. The feed duration is typically 3-4 hours.
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Polymerization: The reaction temperature is maintained throughout the feeds.
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Post-Reaction: Once the feeds are complete, the reaction is held at temperature for an additional 1-2 hours to ensure high conversion of the monomers.
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Cooling and Finalization: The resulting latex is cooled to room temperature. The pH may be adjusted, and a biocide is typically added for preservation. The latex is then filtered to remove any coagulum.
Copolymerization Parameters
The behavior of monomers in a copolymerization reaction is described by their reactivity ratios (r₁ and r₂). For the copolymerization of vinyl neodecanoate (M₁) with vinyl acetate (M₂), the reactivity ratios are:
Since both r₁ and r₂ are close to 1, this indicates that the monomers have similar reactivities toward the growing polymer chains. This leads to the formation of a random copolymer, with the monomer units distributed statistically along the polymer backbone.[3] This is highly desirable as it ensures a homogeneous distribution of the performance-enhancing neodecanoate groups throughout the polymer.
Performance of Copolymers
The incorporation of vinyl neodecanoate significantly enhances the performance of vinyl acetate-based polymers, particularly in terms of durability and water resistance.
| Copolymer System (wt%) | Tensile Strength (MPa) | Water Absorption (24h, %) | Key Benefit | Source(s) |
| Poly(Vinyl Acetate) Homopolymer | Varies | High | Baseline | |
| Poly(VA-co-Butyl Acrylate) | Lower than PVAc | Moderate | Increased flexibility | [10] |
| Poly(VA-co-VNDc) (85/15) | Increased | Low | Significantly improved water and alkali resistance, flexibility, durability. | [3][10] |
| Poly(VA-co-VNDc-co-MMA) | ~34% Increase vs. control | ~31% lower vs. control (wet strength) | Enhanced tensile strength and water resistance for adhesives. | [2] |
Table 3: Comparative Performance of Vinyl Acetate Copolymers. This table illustrates the impact of vinyl neodecanoate (VNDc) on the properties of vinyl acetate (VA) copolymers compared to other systems. Note: Quantitative values are indicative and can vary significantly with exact composition and test conditions.
Conclusion
Vinyl neodecanoate is a critical performance-enhancing monomer in the field of polymer chemistry, particularly for latex-based coatings and adhesives. Its unique branched structure provides a powerful combination of hydrophobicity, steric protection, and flexibility to copolymer systems. This leads to binders with superior water resistance, alkali durability, and UV stability, meeting the demands of high-performance applications. The well-understood synthesis and polymerization processes, coupled with favorable copolymerization behavior with key monomers like vinyl acetate, ensure its continued importance in the development of advanced polymer materials. For researchers, understanding the structure-property relationships and the specific quantitative benefits it imparts is key to formulating next-generation materials with tailored performance characteristics.
References
- 1. US8921593B2 - Process for the semi-continuous transvinylation of carboxylic acids with vinyl acetate - Google Patents [patents.google.com]
- 2. tandfonline.com [tandfonline.com]
- 3. VINYL NEODECANOATE - Ataman Kimya [atamanchemicals.com]
- 4. WO2011139360A1 - Process for the continuous transvinylation of carboxylic acids with vinyl acetate - Google Patents [patents.google.com]
- 5. scipoly.com [scipoly.com]
- 6. Vinyl neodecanoate | C12H22O2 | CID 65294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. High Quality Vinyl Neodecanoate CAS 51000-52-3 - SINOCHEM [sinocheme.com]
- 8. CN114146703A - Process for preparing higher vinyl carboxylate - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
